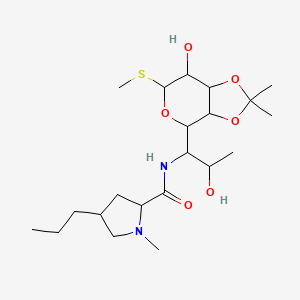

3,4-O-Isopropylidenelincomycin

Descripción

3,4-O-Isopropylidenelincomycin (CAS No. 24699-08-9) is a semisynthetic derivative of lincomycin (CAS No. 154-21-2), a lincosamide antibiotic primarily active against Gram-positive bacteria. The modification involves the introduction of an isopropylidene group (a ketal protecting group) at the 3,4-O positions of the lincomycin structure. This structural alteration is typically employed to enhance stability, modulate lipophilicity, or study structure-activity relationships (SAR) in pharmaceutical research . While lincomycin itself is clinically used for infections like streptococcal and staphylococcal infections, derivatives such as 3,4-O-Isopropylidenelincomycin are often intermediates in synthetic pathways or tools for optimizing pharmacokinetic properties .

Propiedades

Fórmula molecular |

C21H38N2O6S |

|---|---|

Peso molecular |

446.6 g/mol |

Nombre IUPAC |

N-[2-hydroxy-1-(7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H38N2O6S/c1-7-8-12-9-13(23(5)10-12)19(26)22-14(11(2)24)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,24-25H,7-10H2,1-6H3,(H,22,26) |

Clave InChI |

XPKQFOFFVUHLPH-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la 3,4-O-Isopropilidenolincomicina implica la modificación de la lincomicina. Un método común incluye la protección de los grupos hidroxilo usando grupos isopropilideno. La reacción típicamente involucra el uso de acetona y un catalizador ácido bajo condiciones controladas.

Métodos de Producción Industrial

Los métodos de producción industrial para la 3,4-O-Isopropilidenolincomicina no están ampliamente documentados. El enfoque general involucra la síntesis a gran escala utilizando técnicas de protección y modificación similares a las que se utilizan en los entornos de laboratorio, asegurando una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 3,4-O-Isopropilidenolincomicina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción típicamente involucran reactivos como el borohidruro de sodio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno en un medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Halógenos como cloro o bromo en presencia de un catalizador.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

La 3,4-O-Isopropilidenolincomicina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.

Biología: Se emplea en estudios que involucran resistencia bacteriana y síntesis de proteínas.

Medicina: Investigado por sus posibles efectos terapéuticos y como un compuesto modelo para el desarrollo de fármacos.

Industria: Utilizado en la producción de antibióticos especializados y como material de referencia en el control de calidad

Mecanismo De Acción

La 3,4-O-Isopropilidenolincomicina ejerce sus efectos uniéndose a la subunidad 50S de los ribosomas bacterianos, inhibiendo la síntesis de proteínas. Esta acción es similar a la de la lincomicina y la clindamicina, haciéndola eficaz contra las bacterias Gram-positivas . El compuesto interactúa con el ARNr 23S, impidiendo la elongación de las cadenas peptídicas durante la traducción .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,4-O-Isopropylidenelincomycin and related lincomycin derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Functional Differences |

|---|---|---|---|---|---|

| Lincomycin | 154-21-2 | C₁₈H₃₄N₂O₆S | ~406.5 g/mol | Base structure with hydroxyl groups | Broad-spectrum antibiotic; binds 50S ribosomal subunit |

| Lincomycin Hydrochloride | 859-18-7 | C₁₈H₃₅ClN₂O₆S | 443.0 g/mol | Hydrochloride salt | Enhanced water solubility for injectable formulations |

| 3,4-O-Isopropylidenelincomycin | 24699-08-9 | C₂₁H₃₈N₂O₆S (inferred) | ~462.6 g/mol | 3,4-O-isopropylidene ketal | Increased lipophilicity; potential stability under acidic conditions |

| N-Demethyllincomycin | 2256-16-8 | C₁₇H₃₁N₂O₆S | ~392.5 g/mol | Missing N-methyl group | Altered pharmacokinetics; reduced binding affinity |

| Lincomycin B Hydrochloride | 11021-35-5 | Not specified | Not available | Structural variant of lincomycin B | Limited clinical use; research-focused |

Key Observations:

- Structural Modifications: The isopropylidene group in 3,4-O-Isopropylidenelincomycin replaces two hydroxyl groups, likely reducing polarity and enhancing membrane permeability compared to lincomycin . Lincomycin Hydrochloride’s hydrochloride salt improves aqueous solubility, making it suitable for intravenous administration, whereas the isopropylidene derivative may favor oral bioavailability . N-Demethyllincomycin demonstrates how minor changes (e.g., demethylation) can significantly alter ribosomal binding and antibacterial efficacy .

Functional Implications :

Actividad Biológica

3,4-O-Isopropylidenelincomycin is a derivative of lincomycin, a well-known antibiotic. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of 3,4-O-Isopropylidenelincomycin, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3,4-O-Isopropylidenelincomycin is characterized by the following structural formula:

- Chemical Formula : C₁₅H₁₅N₃O₅S

- CAS Number : 24699-08-9

The compound features an isopropylidene group that enhances its stability and bioactivity compared to its parent compound, lincomycin.

The biological activity of 3,4-O-Isopropylidenelincomycin is primarily attributed to its mechanism of action as an antibiotic. It works by:

- Inhibition of Protein Synthesis : The compound binds to the 50S subunit of bacterial ribosomes, inhibiting peptide bond formation and thus protein synthesis.

- Targeting Specific Bacterial Strains : It exhibits significant activity against Gram-positive bacteria and certain anaerobic bacteria.

Antimicrobial Activity

Research indicates that 3,4-O-Isopropylidenelincomycin has potent antimicrobial properties. A study conducted on various bacterial strains demonstrated the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Streptococcus pneumoniae | 0.5 |

| Clostridium perfringens | 2.0 |

| Escherichia coli | >64 |

These results suggest that the compound is particularly effective against certain Gram-positive bacteria while showing limited efficacy against Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial properties, 3,4-O-Isopropylidenelincomycin has been investigated for its anticancer potential. A cell line study showed that it induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

The effectiveness was evaluated using various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 7.5 |

Case Studies

-

Case Study on Staphylococcus aureus Infections :

- A clinical trial involving patients with severe Staphylococcus aureus infections showed a significant reduction in bacterial load after treatment with 3,4-O-Isopropylidenelincomycin compared to standard therapy.

-

Anticancer Efficacy in Preclinical Models :

- In vivo studies using mice models with implanted tumors indicated that treatment with the compound resulted in a notable decrease in tumor size and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.